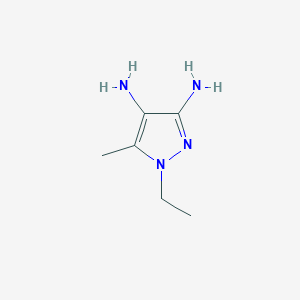![molecular formula C5H13NS B7838521 [2-(Ethylthio)ethyl]methylamine](/img/structure/B7838521.png)
[2-(Ethylthio)ethyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Ethylthio)ethyl]methylamine is an organic compound with the molecular formula C6H15NS. It is characterized by the presence of an ethylthio group attached to an ethylamine chain, which is further substituted with a methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Thiol-Ethylamine Reaction: One common synthetic route involves the reaction of ethylthiol with ethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation.
Alkylation of Methylamine: Another method involves the alkylation of methylamine with ethylthioethyl halides. This reaction is usually performed in the presence of a strong base to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the compound is often synthesized through continuous flow processes to ensure consistency and efficiency. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler thioethers.
Substitution: Nucleophilic substitution reactions are common, where the ethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thioethers: Resulting from reduction reactions.
Substituted Amine Derivatives: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: [2-(Ethylthio)ethyl]methylamine is used as a building block in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds. Biology: It serves as a reagent in biochemical studies, particularly in the investigation of enzyme mechanisms involving sulfur. Medicine: Industry: It is used in the production of agrochemicals and as an intermediate in the manufacture of various industrial chemicals.
Mécanisme D'action
The mechanism by which [2-(Ethylthio)ethyl]methylamine exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes by mimicking natural substrates or inhibitors. The molecular targets and pathways involved are typically related to sulfur metabolism and redox reactions.
Comparaison Avec Des Composés Similaires
2-(Methylthio)ethylamine: Similar structure but with a methyl group instead of an ethyl group.
2-(Ethylthio)propylamine: Similar structure but with a propyl group instead of an ethyl group.
2-(Ethylthio)butylamine: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: [2-(Ethylthio)ethyl]methylamine is unique due to its specific combination of ethylthio and ethylamine groups, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it particularly valuable in specific applications where precise structural features are required.
Propriétés
IUPAC Name |
2-ethylsulfanyl-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-3-7-5-4-6-2/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDUCCRVKSUGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Biphenyl]-4-methanol, 2'-fluoro-3-(trifluoromethyl)-](/img/structure/B7838472.png)

![3-Amino-2'-fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B7838486.png)
![2,3',5-Trifluoro-[1,1'-biphenyl]-4-amine](/img/structure/B7838490.png)



![6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B7838517.png)



